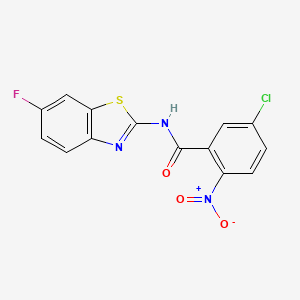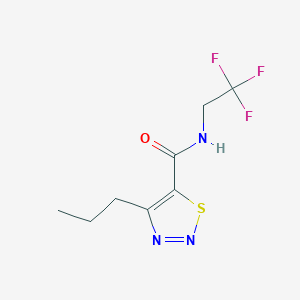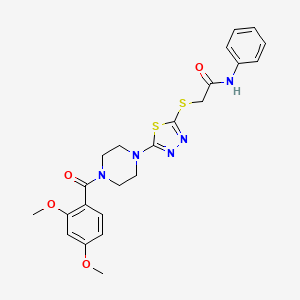
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide varies depending on its application. In cancer cells, it has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In insects, it has been shown to disrupt the function of the nervous system by inhibiting acetylcholinesterase activity. In heavy metal ion detection, it has been shown to bind selectively to certain metal ions and emit fluorescence.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide also vary depending on its application. In cancer cells, it has been shown to inhibit cell proliferation, induce cell cycle arrest, and increase reactive oxygen species (ROS) production. In insects, it has been shown to cause paralysis and death. In heavy metal ion detection, it has been shown to emit fluorescence in the presence of certain metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide in lab experiments is its high selectivity and sensitivity for detecting heavy metal ions. Another advantage is its potential use as a pesticide due to its insecticidal and fungicidal activity. However, one limitation is its potential toxicity to non-target organisms, which may limit its use in agriculture. Additionally, its anticancer properties may require further investigation to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide. In medicine, further studies are needed to determine its efficacy and safety in vivo as an anticancer agent. In agriculture, more research is needed to determine its potential as a pesticide and its impact on non-target organisms. In environmental science, further studies are needed to optimize its use as a fluorescent probe for detecting heavy metal ions in water. Additionally, the development of new synthesis methods and modifications to the chemical structure may lead to the discovery of new applications for this compound.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves the reaction between 5-chloro-2-nitrobenzoic acid and 6-fluoro-1,3-benzothiazole-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, it has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal activity. In environmental science, it has been investigated for its potential use as a fluorescent probe for detecting heavy metal ions in water.
Propriétés
IUPAC Name |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFN3O3S/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(16)6-12(10)23-14/h1-6H,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPKGOXTRQBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)
![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)


![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2400029.png)



![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)


![8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2400042.png)